Product packaging for cassiarin B(Cat. No.:)

cassiarin B

Cat. No.: B1258453
M. Wt: 313.3 g/mol
InChI Key: OTLORQJLOJHVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassiarin B is a novel aromatic alkaloid isolated from the leaves of the medicinal plant Cassia siamea (Fabaceae), which has a history of use in traditional medicine for the treatment of malaria . It was first identified in 2007 alongside its structural analog, Cassiarin A, and both compounds feature an unprecedented tricyclic pyrano[2,3,4- ij ]isoquinoline skeleton . This unique structural class, known as cassiarinoids, has attracted significant interest in natural product and medicinal chemistry research . The primary research application of this compound is in parasitology and infectious disease research, where it has demonstrated potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . While its exact molecular target and mechanism of action are still under investigation, the cassiarin alkaloids are noted for their high selectivity and promising biological profile, making them valuable chemical tools for probing novel antimalarial pathways . The discovery of this compound underscores the importance of natural products as inspiring lead structures in the ongoing search for new therapies against parasitic diseases . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B1258453 cassiarin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 4-(3,7-dimethyl-11-oxo-2-oxa-6-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-6-yl)butanoate

InChI

InChI=1S/C18H19NO4/c1-11-7-13-9-14(20)10-16-18(13)15(8-12(2)23-16)19(11)6-4-5-17(21)22-3/h7-10H,4-6H2,1-3H3

InChI Key

OTLORQJLOJHVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=O)C=C3C2=C(N1CCCC(=O)OC)C=C(O3)C

Synonyms

cassiarin B

Origin of Product

United States

Occurrence, Isolation, and Distribution of Cassiarin B in Botanical Sources

Identification of Cassia siamea as a Primary Natural Source

Cassia siamea Lam. (syn. Senna siamea), a member of the Fabaceae family, is unequivocally identified as the primary natural source of Cassiarin B. phytopharmajournal.comrsc.orgijisrt.com This evergreen tree is native to South and Southeast Asia and is now widely distributed across Africa, Latin America, and Oceania. phytopharmajournal.comwikipedia.org Phytochemical investigations into C. siamea have led to the discovery of a family of related alkaloids known as cassiarins. rsc.org

The initial isolation and characterization of this compound, along with its counterpart Cassiarin A, were reported in 2007 by the research group of Morita from the leaves of Cassia siamea. rsc.orgnih.gov Subsequent studies have continued to identify C. siamea as the principal botanical origin for this compound, reinforcing its status as the definitive source. ijisrt.comafjbs.comresearchgate.net The plant contains a variety of chemical constituents, including chromone (B188151) alkaloids like cassiarin A and B, anthraquinones, and flavonoids. phytopharmajournal.comafjbs.com

Specific Botanical Parts Yielding this compound (e.g., leaves, flowers)

Research has demonstrated that this compound and its related alkaloids are not uniformly distributed throughout the Cassia siamea plant. Different parts of the tree yield varying profiles and concentrations of these compounds.

The leaves are the specific botanical part from which this compound was first isolated, with a reported yield of approximately 1.7 x 10⁻³%. rsc.org The leaves, along with the flowers, are known to contain major constituents like chromone alkaloids, which include the cassiarins. phytopharmajournal.com Various chemical compounds, including alkaloids, have been reported from the roots, stem, bark, flowers, and leaves of the plant. afjbs.com While this compound's primary isolation source is the leaves, other cassiarin-type alkaloids have been found in other parts. For instance, Cassiarin F has been isolated from the flowers of C. siamea, and other related alkaloids have been identified in the stems . rsc.orggoogle.com.ph

The following table summarizes the distribution of cassiarin-type alkaloids in Cassia siamea.

Botanical PartIsolated CompoundsReference(s)
LeavesCassiarin A, this compound rsc.orgnih.gov
FlowersBarakol (B1226628), Cassiarin F phytopharmajournal.comgoogle.com.ph
StemsCassiarins G–K, 8-O-methyl cassiarin A rsc.org
BarkUsed traditionally, contains various compounds afjbs.comnih.gov
RootsContains various alkaloids and other compounds afjbs.com

Geographical and Environmental Factors Influencing this compound Content

The concentration of secondary metabolites in plants, including this compound in C. siamea, is significantly influenced by a range of geographical and environmental factors. nih.govresearchgate.net Cassia siamea is native to the tropical lowlands of Southeast Asia, which are characterized by a monsoon climate. rsc.org However, its cultivation has spread globally to regions in Africa, the Americas, and Oceania. phytopharmajournal.com

The variability in the chemical composition of C. siamea grown in different locations is well-documented. ijisrt.com Factors influencing the biosynthesis of these compounds include:

Geographical Location: Studies comparing C. siamea leaves from different regions have shown significant variations in the concentration of active compounds. nih.govnih.gov

Altitude: A study on Indonesian C. siamea leaves from three different altitudes (2m, 60m, and 1000m above sea level) found that the sample from the highest altitude (Pariaman, 1000m) exhibited the highest antimalarial activity, suggesting a higher content of active alkaloids like cassiarins. nih.govathmsi.org

Climate and Soil: Abiotic factors such as climate, soil type and condition, water availability, mineral content, temperature, and radiation play a crucial role in the production of secondary metabolites. nih.govresearchgate.net

Genetics: Genetic diversity within Cassia populations, which can be influenced by geographical isolation and environmental factors, also contributes to variations in chemical content. aip.org

A study on the levels of Cassiarin A in C. siamea leaves collected from 17 different locations across Indonesia confirmed that the content of this active compound fluctuates significantly depending on the plant's origin. nih.gov This inherent variability underscores the importance of considering geographical and environmental parameters when sourcing plant material for the isolation of this compound.

Chromatographic and Spectroscopic Methodologies for this compound Isolation

The isolation of this compound from Cassia siamea is a multi-step process that relies on a combination of extraction and purification techniques. Given its low natural abundance, efficient and precise methodologies are required to obtain the pure compound. rsc.org

Extraction Techniques and Solvent Systems

The initial step in isolating this compound involves extracting the crude mixture of phytochemicals from the plant material, typically the dried and powdered leaves. The choice of solvent and extraction method is critical for maximizing the yield of the target alkaloid.

Commonly employed extraction techniques include conventional methods like maceration (soaking the plant material in a solvent) and Soxhlet extraction (continuous extraction with a heated solvent). researchgate.netscielo.br However, these methods can be time-consuming and may risk thermal degradation of sensitive compounds. scielo.br

The solvent system is selected based on the polarity of the target compound. For alkaloids like this compound, polar solvents or solvent mixtures are often used.

A study on C. siamea leaves from different locations used an initial extraction with n-hexane (a non-polar solvent to remove lipids) followed by extraction with 90% ethanol (B145695) containing 1% tartaric acid . nih.govathmsi.org The addition of acid helps to convert the alkaloids into their salt form, increasing their solubility in the alcoholic solvent.

For the related Cassia fistula, a 70% methanolic extract prepared by simple maceration was found to be effective. researchgate.net

A hydroalcoholic (water-alcohol) extract was used to isolate a related cassiarin from the stems of C. siamea. rsc.org

The table below outlines solvent systems used in the extraction of compounds from Cassia species.

Solvent SystemPlant & PartTechniqueReference(s)
90% Ethanol with 1% Tartaric AcidC. siamea leavesSequential extraction after n-hexane nih.govathmsi.org
70% Methanol (B129727)C. fistula leavesSimple Maceration researchgate.net
HydroalcoholicC. siamea stemsNot specified rsc.org
Methanol, WaterC. siamea leaves & stem barkNot specified ijisrt.com

Purification Strategies (e.g., HPLC, HPTLC, column chromatography)

Following crude extraction, the extract contains a complex mixture of compounds. A systematic purification strategy using various chromatographic techniques is essential to isolate this compound. iipseries.org

Column Chromatography (CC) is frequently used as an initial purification and fractionation step. uj.edu.plnih.gov The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and solvents of increasing polarity are passed through to separate the components into different fractions. This technique helps to remove many impurities and group compounds of similar polarity.

High-Performance Thin-Layer Chromatography (HPTLC) , often referred to as TLC-Densitometry, is a powerful planar chromatography technique used for the quantification and separation of compounds. It has been successfully developed and validated for determining the levels of the related Cassiarin A in C. siamea leaf extracts, demonstrating its suitability for separating cassiarin-type alkaloids. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is indispensable for the final purification of complex natural products like this compound. iipseries.orgmdpi.com It is well-suited for separating alkaloids and provides the high purity required for structural elucidation and further study. iipseries.org Preparative HPLC is often the final step in an isolation protocol, following pre-purification by methods like column chromatography, to yield the pure compound. uj.edu.plnih.gov

The typical purification workflow involves an initial fractionation by column chromatography, followed by one or more rounds of preparative HPLC until the desired purity of this compound is achieved.

Elucidation of Cassiarin B Biosynthetic Pathways

Proposed Biogenetic Routes to the Pyranoisoquinoline Skeleton

The characteristic tricyclic core of cassiarin B is believed to form through several key cyclization and condensation reactions. The proposed pathways are primarily based on the isolation of plausible precursors from Cassia siamea and laboratory syntheses that mimic these natural processes. rsc.orgrsc.org Two main biogenetic routes have been proposed, starting from different precursor compounds found within the plant. researchgate.netresearchgate.net

Precursor Compounds and Intermediate Transformations (e.g., from Barakol (B1226628), 5-acetonyl-7-hydroxy-2-methylchromone)

Scientific investigations have pinpointed two primary starting materials for the biosynthesis of this compound: 5-acetonyl-7-hydroxy-2-methylchromone and barakol, both of which have been isolated from Cassia siamea. rsc.orgphytopharmajournal.com

The pathway beginning with 5-acetonyl-7-hydroxy-2-methylchromone is a focal point of biosynthetic proposals. rsc.org It is suggested that this chromone (B188151) undergoes a reaction with a primary amine. Specifically for this compound, the amine source is believed to be related to methyl 4-aminobutyrate. rsc.org The initial step is the formation of an imine intermediate through the condensation of the primary amine with the acetonyl (ketone) group of the chromone. rsc.org This is followed by a series of intramolecular cyclization and dehydration reactions, ultimately yielding the stable pyrano[2,3,4-ij]isoquinoline skeleton of this compound. rsc.org Laboratory syntheses have validated this route, achieving the creation of this compound from a precursor derived from 5-acetonyl-7-hydroxy-2-methylchromone by reacting it with methyl 4-aminobutyrate hydrochloride. rsc.org

An alternative biogenetic route starts with barakol , another major constituent of Cassia siamea. scilit.com It is proposed that barakol first dehydrates to form anhydrobarakol, a reactive methylenequinone intermediate. rsc.org This intermediate can exist in a more stable pyrilium salt form, such as anhydrobarakol chloride. rsc.orgscilit.com This pyrilium salt can then undergo ring opening, followed by amination with a primary amine (like methyl 4-aminobutyrate for this compound) and subsequent ring-closing to form the pyridone core of the cassiarin structure. rsc.orgrsc.org This biomimetic approach has also been successfully demonstrated in the laboratory. rsc.org

Enzymatic Catalysis and Mechanistic Postulations in Biosynthesis

While detailed chemical mechanisms have been postulated, the specific enzymes that catalyze these transformations in the this compound biosynthetic pathway within Cassia species have not been fully identified. The current understanding is largely derived from biomimetic syntheses that replicate the proposed steps under laboratory conditions, rather than from direct enzymatic assays. rsc.orgrsc.org

The key postulated transformations include:

Imination: The formation of an imine from the reaction of the acetonyl group of 5-acetonyl-7-hydroxy-2-methylchromone and a primary amine is a critical step. rsc.org In a biological context, this reaction would likely be facilitated by an imine synthase or a similar enzyme that catalyzes condensation reactions.

Cyclodehydration: The subsequent intramolecular cyclization and dehydration steps are fundamental to forming the heterocyclic rings of the pyranoisoquinoline skeleton. rsc.org Dehydratase enzymes are commonly involved in such biological transformations.

Ring Opening and Closing (from Barakol): The proposed pathway from barakol involves the acid-influenced or enzyme-catalyzed opening of the anhydrobarakol pyrilium ring, followed by amination and a ring-closing reaction to form the pyridone structure. rsc.org The nucleophilic attack by the amine is a key mechanistic step, which is often enhanced in biological systems through enzymatic activation of substrates. rsc.org

Although specific enzymes like oxidoreductases or transferases are likely involved, further research is needed to isolate and characterize them from Cassia species to confirm their precise roles in the biosynthesis of this compound.

Comparative Biosynthesis with Related Cassiarin Alkaloids

The biosynthetic pathway of this compound is closely related to that of other cassiarin alkaloids, often sharing common precursors and intermediate steps.

Cassiarin A: The biosynthesis of cassiarin A is nearly identical to that of this compound. The primary difference lies in the nitrogen source. While this compound incorporates a primary amine with a side chain (derived from methyl 4-aminobutyrate), cassiarin A is formed through the incorporation of a simple ammonia (B1221849) molecule. rsc.orgrsc.org This leads to an unsubstituted nitrogen atom in the final isoquinoline (B145761) ring system of cassiarin A. researchgate.net

Cassiarin C: The formation of cassiarin C is believed to start from a precursor related to 5-acetonyl-7-hydroxy-2-methylchromone, specifically 2,3-dihydro-5-acetonyl-7-hydroxy-2-methylchromone. rsc.orgrsc.org This dihydro- precursor undergoes a similar imination and cyclization sequence to form the final cassiarin C structure.

Dimeric Cassiarins (D, E, and Fistulain A): Other related alkaloids are formed through dimerization. Cassiarins D and E are thought to be formed through the coupling of cassiarin and chromone units. rsc.org For instance, cassiarin D is a dimer composed of 5-acetonyl-7-hydroxy-2-methylchromone and cassiarin C. Cassiarin E is a dimer of cassiarin A and cassiarin C. Fistulain A is another unique heterodimer, proposed to be formed via an unusual intermolecular oxidative phenol-coupling reaction between cassiarin A and the enol form of 5-acetonyl-7-hydroxy-2-methylchromone. rsc.orgacs.org

These comparative pathways highlight a modular biosynthetic system where a core set of precursors and reaction types are utilized to generate a diverse family of related alkaloid structures.

Synthetic Methodologies for Cassiarin B and Analogues

Total Synthesis Strategies for Cassiarin B

The total synthesis of this compound has been successfully achieved, often in conjunction with the synthesis of its close analogue, cassiarin A. acs.orgnih.gov A common and efficient strategy involves biomimetic considerations, where the synthesis mimics a plausible biosynthetic pathway. acs.org

Key Synthetic Reactions and Cascade Sequences

A notable total synthesis of this compound employs a sequence of key reactions to construct the complex tricyclic core. acs.orgacs.orgnih.gov These reactions include:

Negishi-type coupling: This palladium-catalyzed cross-coupling reaction is instrumental in forming a crucial carbon-carbon bond. acs.orgwikipedia.org Specifically, it is used to couple an organozinc compound with a triflate precursor, introducing an alkyne group that is essential for the subsequent cyclization. rsc.org The Negishi coupling is a powerful tool in total synthesis for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

Ag(I)-promoted cyclization: Following the Negishi coupling, a silver(I)-promoted reaction facilitates the formation of the key tricyclic 8H-pyrano[2,3,4-de]chromen-8-one core. acs.orgebi.ac.uk This step is a critical cascade sequence that builds the foundational skeleton of this compound.

Sequential amine-condensation and cyclization: The final steps involve the reaction with an appropriate amine, methyl 4-aminobutyrate in the case of this compound, followed by condensation and cyclization to complete the isoquinoline (B145761) portion of the molecule. acs.orgnih.gov

This sequence of reactions highlights a convergent and efficient approach to the total synthesis of this compound.

Retrosynthetic Analysis and Building Block Approaches

The retrosynthetic analysis of this compound reveals a logical disconnection strategy that simplifies the complex target molecule into more readily available starting materials. acs.org The common tricyclic core is a key strategic element in this analysis.

A plausible retrosynthetic pathway is as follows:

Disconnect the isoquinoline ring at the nitrogen, leading back to a key tricyclic pyranone intermediate and methyl 4-aminobutyrate.

This tricyclic intermediate can be traced back to an acetylene (B1199291) chromenone precursor through a disconnection of the pyran ring. acs.org

The acetylene chromenone is envisioned to be synthesized from a triflate precursor via a cross-coupling reaction. acs.org

Finally, the triflate precursor can be derived from the known and easily preparable 5,7-dihydroxy-2-methyl-4H-chromen-4-one, which in turn is synthesized from commercially available 2,4,6-trihydroxyacetophenone. acs.org

This building block approach allows for a modular and flexible synthesis, also enabling the parallel synthesis of analogues. acs.org

Semi-synthetic Approaches from Precursors

Semi-synthetic methods offer a more direct route to this compound by utilizing naturally occurring and structurally related precursors. Barakol (B1226628), a major constituent of Cassia siamea leaves, serves as a viable starting material. researchgate.netscilit.com

One effective semi-synthesis involves the conversion of barakol into anhydrobarakol chloride, a key and more stable intermediate. researchgate.netscilit.com This precursor can then be reacted with methyl 4-aminobutyrate to yield this compound. scilit.com This route is particularly advantageous as it can be performed without the need for expensive catalysts, protective groups, or extensive chromatographic purification, making it a facile method for producing this compound and its derivatives. researchgate.netresearchgate.net Another proposed biogenetic precursor that can be utilized is 5-acetonyl-7-hydroxy-2-methylchromone. acs.orgrsc.org

Design and Synthesis of this compound Derivatives and Structural Analogues

The development of synthetic routes to this compound has facilitated the design and synthesis of a variety of derivatives and structural analogues. acs.orgresearchgate.net This allows for the exploration of structure-activity relationships and the potential optimization of its biological properties.

Chemical Modifications and Structural Diversification Strategies

The synthetic strategies developed for the total and semi-synthesis of this compound are readily adaptable for creating analogues. By using different primary amines in the final condensation and cyclization step, a range of N-substituted this compound derivatives have been synthesized. rsc.orgscilit.com For instance, amines such as butylamine, cyclohexylamine, and benzylamine (B48309) have been used to generate novel analogues. scilit.com

These modifications allow for the introduction of diverse functional groups and steric bulk at the nitrogen atom of the isoquinoline ring system, providing a platform to probe the impact of these changes on biological activity. rsc.org

Chloroquinoline-Cassiarin Hybrid Analogues

The strategy of creating hybrid molecules by combining pharmacophores from different known drugs is a common approach in medicinal chemistry to develop new agents with potentially improved efficacy or novel mechanisms of action. mdpi.com Chloroquine (B1663885), a well-known antimalarial drug, features a 4-aminoquinoline (B48711) core. probes-drugs.orgnih.gov

While specific chloroquinoline-cassiarin B hybrids are not extensively detailed in the provided context, the synthesis of hybrid molecules involving the 4-aminoquinoline scaffold of chloroquine with other heterocyclic systems is a well-established concept. mdpi.comrsc.org This approach aims to overcome drug resistance and enhance antimalarial activity. mdpi.comnih.gov Given the antimalarial properties of this compound, the design and synthesis of chloroquinoline-cassiarin B hybrids represent a logical and promising area for future research in the development of new therapeutic agents.

Mechanistic Investigations of Cassiarin B S Biological Activities

Identification of Molecular and Cellular Targets via Advanced Computational Approaches

Computational methods have become indispensable in modern drug discovery and pharmacology for predicting the interactions between small molecules and proteins. For cassiarin B and its analogs, these approaches have provided significant insights into their potential molecular targets, paving the way for a more comprehensive understanding of their biological functions.

To identify the most probable protein targets of cassiarin alkaloids, including this compound, researchers have utilized inverse docking and virtual screening techniques. nih.govresearchgate.net Unlike traditional virtual screening where a library of compounds is screened against a single protein target, inverse virtual screening (IVS) screens a single compound against a large database of proteins. nih.gov This approach is particularly valuable when the precise molecular targets of a bioactive compound are unknown. researchgate.netnih.gov

In one such study, a library of 1047 protein structures from Plasmodium falciparum, the parasite responsible for malaria, was screened to identify putative targets for cassiarin alkaloids. nih.govresearchgate.net This comprehensive screening employed multiple different placement docking methods to increase confidence in the identified targets and avoid misleading results. nih.govdntb.gov.ua The core principle of this method involves docking the ligand (e.g., this compound) into the binding sites of numerous proteins and ranking the proteins based on the predicted binding affinity or score. nih.gov This computational strategy has successfully prioritized a set of probable protein targets for the cassiarin class of compounds, guiding further experimental validation. nih.gov

Following the identification of potential targets through virtual screening, detailed protein-ligand interaction profiling and binding site analysis are conducted to understand the nature and stability of the binding. mdpi.com This involves examining the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues within the protein's binding pocket. nih.govresearchgate.net

For instance, molecular dynamics (MD) simulations are used to assess the stability of the protein-ligand complex over time. nih.govresearchgate.net Parameters like the root mean square deviation (RMSD) of the complex help determine if a stable binding pose is maintained. nih.govresearchgate.net In studies involving cassiarin alkaloids, analyses have focused on how the ligand fits within the active site of a target protein and which specific residues it interacts with. nih.gov In cases where the binding site of an identified target was not well-characterized, comparative sequence and structural analyses with homologous proteins were performed to delineate the potential binding pocket. nih.govresearchgate.net These detailed analyses are crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.

Through the application of inverse docking and other computational strategies, several specific protein targets have been identified for this compound and its related alkaloids.

Tryptophanyl-tRNA synthetase (TrpRS) : This enzyme is crucial for protein synthesis, as it attaches the amino acid tryptophan to its corresponding tRNA. abcam.com TrpRS has been identified as one of the most common and putative targets for cassiarin alkaloids in studies against Plasmodium falciparum. nih.govresearchgate.netscispace.comscispace.com The inhibition of this enzyme would disrupt protein biosynthesis, a vital process for the parasite's survival. abcam.com

1-Deoxy-D-Xylose-5-phosphate reductoisomerase (DXR) : Also known as IspC, DXR is a key enzyme in the non-mevalonate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in many pathogens, including P. falciparum. wikipedia.org This pathway is absent in humans, making its enzymes attractive drug targets. wikipedia.org Like TrpRS, DXR was found to be a common target for cassiarins, suggesting that the disruption of isoprenoid synthesis is a potential mechanism of their antiplasmodial activity. nih.govresearchgate.netscispace.comscispace.com

Aldose Reductase (AKR1B1) : In the context of diabetes mellitus, network pharmacology studies predicted that this compound modulates a high number of proteins involved in the disease. nih.govresearchgate.netuea.ac.uk Among these, aldose reductase (AKR1B1) was identified as a majorly targeted protein. nih.govresearchgate.netuea.ac.uk AKR1B1 is the first enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, the overactivation of this pathway is linked to diabetic complications. mdpi.comresearchgate.net

Aminopeptidase (B13392206) P : Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides and are involved in various physiological processes. mdpi.comebi.ac.uk While specific docking studies for this compound against aminopeptidase P are not extensively detailed in the available literature, related enzymes like Methionine aminopeptidase 1b have been identified as targets for the broader class of cassiarin alkaloids in antiplasmodial studies. researchgate.net Aminopeptidase P itself is a metalloenzyme that releases N-terminal amino acids from peptides where the second residue is proline. ebi.ac.ukebi.ac.uk

Table 1: Computationally Identified Protein Targets for this compound and Related Alkaloids

Protein TargetAssociated Organism/DiseaseComputational MethodPotential Implication
Tryptophanyl-tRNA synthetase (TrpRS)Plasmodium falciparum (Malaria)Inverse Docking, Molecular DockingInhibition of protein synthesis
1-Deoxy-D-Xylose-5-phosphate reductoisomerase (DXR)Plasmodium falciparum (Malaria)Inverse Docking, Molecular DockingInhibition of isoprenoid biosynthesis
Aldose Reductase (AKR1B1)Diabetes MellitusNetwork Pharmacology, Molecular DockingModulation of the polyol pathway
Methionine aminopeptidase 1bPlasmodium falciparum (Malaria)Inverse DockingInhibition of protein processing

Protein-Ligand Interaction Profiling and Binding Site Analysis

Postulated Mechanisms of Action at the Molecular Level

Building on the identification of molecular targets, further studies have postulated the mechanisms through which this compound exerts its biological effects. These mechanisms involve the modulation of critical cellular signaling pathways and the direct inhibition of key enzymes.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a fundamental pathway that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. genome.jpnih.gov Network pharmacology analyses have predicted that the PI3K-Akt signaling pathway is a primary pathway regulated by the bioactive components of Cassia glauca, with this compound being a key compound predicted to modulate the highest number of proteins involved in diabetes. nih.govresearchgate.netuea.ac.uk

The activation of this pathway typically begins with a stimulus, such as a growth factor, leading to the activation of PI3K, which then produces PIP3. genome.jp PIP3 acts as a second messenger to recruit and activate Akt. genome.jp Once activated, Akt phosphorylates numerous downstream substrates, thereby controlling key cellular processes. nih.govarchivesofmedicalscience.com The predicted modulation of this pathway by this compound suggests that its therapeutic effects, particularly in the context of metabolic diseases, may be mediated through the regulation of these critical cellular events. nih.govresearchgate.net

A primary mechanism by which small molecules exert their effects is through the inhibition of enzyme activity. longdom.orgpatsnap.com Enzyme inhibitors can act reversibly or irreversibly and through various modes, such as competitive, non-competitive, or uncompetitive inhibition. biologynotesonline.comnih.govreddit.com Computational studies strongly suggest that this compound functions by inhibiting the activity of several key enzymes.

The identification of Aldose Reductase (AKR1B1) as a major target for this compound in diabetes models points towards a direct inhibitory mechanism. nih.govresearchgate.net By inhibiting AKR1B1, this compound could potentially mitigate diabetic complications arising from the over-activation of the polyol pathway. mdpi.comnih.gov Similarly, in the context of malaria, the binding of cassiarin alkaloids to the active sites of enzymes like Tryptophanyl-tRNA synthetase and DXR suggests an inhibitory action that disrupts essential metabolic and biosynthetic pathways of the parasite. nih.gov The binding within these enzymatic pockets blocks the access of the natural substrates, thereby inhibiting the enzyme's catalytic function and leading to the observed antiplasmodial effects.

Table 2: Postulated Molecular Mechanisms of this compound

MechanismDetailsAssociated Disease/Context
Modulation of Cellular PathwaysPredicted to primarily regulate the PI3K-Akt signaling pathway.Diabetes Mellitus
Inhibition of Key Enzymatic ActivitiesInhibition of Aldose Reductase (AKR1B1), Tryptophanyl-tRNA synthetase, and 1-Deoxy-D-Xylose-5-phosphate reductoisomerase.Diabetes Mellitus, Malaria

Mentioned Compounds

In Vitro Biological Activity Studies of Cassiarin B

Antiplasmodial Activity Investigations

Cassiarin B, a tricyclic alkaloid isolated from plants of the Cassia genus, has been the subject of multiple in vitro studies to determine its potential as an antimalarial agent. These investigations have primarily focused on its efficacy against the malaria parasite Plasmodium falciparum.

Research has shown that this compound exhibits moderate antiplasmodial activity against various strains of P. falciparum. rsc.org Specifically, against the chloroquine-sensitive 3D7 strain, its efficacy has been quantified, though it is notably less potent than its structural analogue, cassiarin A. rsc.orgclockss.org Studies report an IC50 (half-maximal inhibitory concentration) value for this compound in the range of 6.9 to 22 μg/mL. rsc.org Despite its moderate direct activity, this compound has demonstrated a high selectivity index. When tested against the P. falciparum 3D7 strain, it was found to be more selective than the conventional antimalarial drug chloroquine (B1663885), showing significantly less cytotoxicity towards human breast cancer cell lines (MCF7). researchgate.netscienceopen.com

Table 1: In Vitro Antiplasmodial Activity of this compound Against P. falciparum

CompoundP. falciparum StrainIC50 Value (μg/mL)
This compoundNot Specified6.9 - 22

Data sourced from Organic & Biomolecular Chemistry (RSC Publishing). rsc.org

When compared to other antimalarial compounds, this compound's potency is considered moderate. Its analogue, cassiarin A, is substantially more effective, with studies showing cassiarin A to be three orders of magnitude more potent. rsc.org Cassiarin A exhibits an IC50 of 0.005 μg/mL against P. falciparum, a potency level comparable to that of chloroquine (IC50 0.006 μg/mL). rsc.orgclockss.org

However, a key finding is the high selectivity of both cassiarin A and B. The selectivity/cytotoxicity ratios for cassiarin A and this compound against the 3D7 strain (relative to MCF7 human cancer cells) were found to be ≥4348 and ≥1112, respectively. researchgate.netscienceopen.com This is significantly higher than the ratio for chloroquine, which was 3281, indicating a better safety profile in this specific in vitro context. researchgate.netscienceopen.com

Table 2: Comparative In Vitro Potency and Selectivity

CompoundIC50 vs. P. falciparum 3D7 (μg/mL)Selectivity Index (vs. MCF7 cells)
This compound 6.9 - 22 rsc.org≥1112 researchgate.netscienceopen.com
Cassiarin A 0.005 clockss.org≥4348 researchgate.netscienceopen.com
Chloroquine 0.006 clockss.org3281 researchgate.netscienceopen.com

Structure-activity relationship (SAR) studies on cassiarin-type alkaloids have provided insights into the chemical features necessary for potent antiplasmodial activity. The research suggests that the core tricyclic pyrano[2,3,4-ij]isoquinoline skeleton is crucial for the observed bioactivity. rsc.org

Comparisons between different cassiarin analogues reveal that simpler structures tend to be more potent. For instance, cassiarin A is significantly more active than the more structurally complex cassiarins J and K. scispace.com This finding highlights the importance of the pyran ring's configuration in conferring antiplasmodial efficacy. scispace.com Furthermore, dimeric compounds such as cassiarins D and E, which contain a cassiarin A-type skeleton, were found to be less active than the monomeric cassiarin A. These results suggest that the presence of a hydroxyl group and an unsubstituted nitrogen atom, as seen in cassiarin A, may be important for potent antimalarial activity, and that larger, dimeric structures reduce this efficacy. researchgate.net

Comparative Antiplasmodial Potency with Other Antimalarials

Anti-diabetic Activity and Related Studies

In addition to its antiplasmodial properties, this compound has been investigated for its potential role in managing diabetes. These studies have largely utilized computational and in vitro models to explore its interaction with diabetes-related biological targets.

This compound has been identified as a potential modulator of several proteins implicated in diabetes mellitus. researchgate.netnih.gov In silico molecular docking studies have shown that this compound exhibits effective binding affinity towards key digestive enzymes, α-amylase (PDB: 2ZE0) and α-glucosidase (PDB: 1HNY), which are targets for controlling post-meal blood sugar levels. researchgate.net

Furthermore, broader computational screening has singled out this compound from a pool of twenty-three bioactive compounds from Cassia glauca for its predicted ability to modulate the highest number of proteins associated with diabetes. researchgate.netnih.govnih.govresearchgate.netrsc.org Among these, aldose reductase (AKR1B1) was identified as a major target. researchgate.netnih.govresearchgate.net

Table 3: Predicted Binding Affinity of this compound to Diabetes-Related Enzymes

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundα-Glucosidase (1HNY)-42.08
This compoundα-Amylase (2ZE0)-47.33

Data sourced from a 2023 study on Cassia siamea. researchgate.net

Network pharmacology has been employed as a key strategy to elucidate the potential anti-diabetic mechanisms of compounds from Cassia glauca, including this compound. researchgate.netnih.govresearchgate.net This approach involves constructing and analyzing complex networks of interactions between bioactive compounds, their protein targets, and relevant biological pathways. nih.govrsc.org

Through this methodology, this compound, along with cassiaoccidentalin B and cinnamtannin A2, was identified as a potential lead compound responsible for the anti-diabetic activity of C. glauca. researchgate.netnih.govnih.gov The analysis further predicted that the PI3K-Akt signaling pathway is the primary pathway modulated by these compounds. researchgate.netnih.govresearchgate.netrsc.org This pathway is critical in regulating glucose metabolism and insulin (B600854) signaling. The network analysis, therefore, provides a theoretical framework suggesting that this compound's anti-diabetic effects may be mediated through its influence on this key signaling cascade. researchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for Cassiarin B

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, UV-Vis, IR)

The definitive structure of Cassiarin B was originally elucidated through a combination of advanced spectroscopic techniques. ebi.ac.uk These methods provide complementary information that, when pieced together, reveals the molecule's complex architecture, including its tricyclic core and substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the precise structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for assigning the proton and carbon signals and establishing the connectivity within the molecule. tandfonline.comacs.org The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum identifies all unique carbon atoms, including the characteristic signals of the carbonyl group and the aromatic rings. acs.orgafjbs.com

Two-dimensional NMR techniques are used to map the correlations between nuclei. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular skeleton. tandfonline.com The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, aiding in the determination of the molecule's stereochemistry. tandfonline.com The detailed NMR data for this compound, as reported in its initial isolation, provides a definitive fingerprint for its identification. tandfonline.comscribd.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
2158.4-
2-Me19.32.68 (s)
3114.36.84 (s)
4a117.8-
5149.3-
5-Me21.12.87 (s)
6118.87.04 (s)
7a134.4-
8179.8-
9110.86.27 (d, 9.0)
10144.37.85 (d, 9.0)
11a108.6-
11b155.6-
1'45.44.31 (t, 7.0)
2'28.02.22 (quint, 7.0)
3'30.72.50 (t, 7.0)
4'173.2-
OMe51.73.69 (s)

Data obtained from studies on the isolation and synthesis of this compound. ebi.ac.uktandfonline.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. ebi.ac.ukafjbs.com For this compound, the molecular formula has been established as C₁₈H₁₉NO₄. ebi.ac.uk

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₉NO₄
Monoisotopic Mass313.13141 Da
Average Mass313.34780 Da

Data from the Chemical Entities of Biological Interest (ChEBI) database. ebi.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system. researchgate.net The UV spectrum of this compound and its analogues is defined by the extended conjugation of the pyrano[2,3,4-ij]isoquinoline skeleton. researchgate.netsemanticscholar.org For instance, a related dimeric chromone-indole alkaloid exhibits absorption maxima at 360, 268, and 216 nm, confirming the presence of aromatic functions. semanticscholar.org This technique is useful for confirming the presence of the core structure in new derivatives and for quantification purposes.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. afjbs.com The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, key absorptions would include those for the carbonyl (C=O) stretching of the quinone and ester groups, and vibrations associated with the C=C bonds of the aromatic rings and the C-O bonds of the ether and ester functionalities. semanticscholar.org For example, in a related new chromone-indole alkaloid, carbonyl absorptions were observed at 1726, 1675, and 1658 cm⁻¹, with aromatic group bands appearing between 1462 and 1614 cm⁻¹. semanticscholar.org

Chromatographic Quantification Methods

Chromatographic techniques are indispensable for the separation, isolation, and quantification of this compound from complex mixtures such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary tool for the analysis of this compound. tandfonline.comnih.gov It is used for both the qualitative detection and purity assessment of the compound and its synthetic derivatives. tandfonline.com In phytochemical studies, HPLC analysis of methanolic extracts from Senna siamea (syn. Cassia siamea) has been performed to screen for the presence of this compound and its analogue, demethylthis compound. tandfonline.comnih.gov While a specific validated method for the quantification of this compound has not been widely reported, HPLC methods developed for related alkaloids from the Cassia genus can be readily adapted for this purpose. Such methods typically utilize a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. ijisrt.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography offers a rapid and efficient method for the analysis of plant extracts. HPTLC has been employed in comparative analyses to detect the presence of this compound in various extracts of Senna siamea. tandfonline.comnih.gov This technique provides high resolution and sensitivity, making it suitable for fingerprinting complex herbal extracts and screening for the presence of specific compounds like this compound.

Thin-Layer Chromatography (TLC) Densitometry

TLC-Densitometry is a robust and validated quantitative method that has been successfully applied to the quantification of Cassiarin A, a very close structural analogue of this compound. rsc.orgresearchgate.net This method is noted for being fast, simple, accurate, and cost-effective. researchgate.net Given the structural similarity between Cassiarin A and this compound, this validated method is highly applicable for the quantification of this compound.

The established method for Cassiarin A uses a silica (B1680970) gel 60 F₂₅₄ TLC plate as the stationary phase with a mobile phase of chloroform (B151607) and ethanol (B145695) (85:15 v/v). researchgate.net Densitometric scanning is performed at a wavelength of 368 nm, which is a wavelength of maximum absorbance for the cassiarin chromophore. researchgate.net The method has been validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), proving its reliability for quantifying cassiarin alkaloids in plant extracts. researchgate.net

Table 3: Validated TLC-Densitometry Method Parameters for Cassiarin A (Applicable to this compound)

ParameterDetails
Stationary Phase TLC plate with silica gel 60 F₂₅₄
Mobile Phase Chloroform : Ethanol (85:15, v/v)
Detection Wavelength 368 nm
Linearity (r) 0.9995
LOD 0.0027 µ g/spot
LOQ 0.008 µ g/spot

Data from a validated study on Cassiarin A. researchgate.net

Future Directions in Cassiarin B Research

Advancements in Synthetic Accessibility and Yield Optimization

Subsequent research has focused on developing more efficient and higher-yielding synthetic pathways. Key strategies have included the construction of either chromanone (AB rings) or isoquinoline (B145761) (AC rings) intermediates as scaffolds. rsc.org Traditional cross-coupling reactions like Sonogashira, Negishi, and Stille have been employed, alongside more modern C–H activation approaches. rsc.org

A notable biomimetic approach utilized barakol (B1226628), a natural product also found in Cassia siamea, as a starting material. rsc.orgscilit.com This method involved the conversion of barakol to anhydrobarakol chloride, which was then reacted with methyl-4-aminobutyrate to produce cassiarin B. scilit.com While conceptually elegant, this four-step synthesis from barakol resulted in a total yield of 16.6%. rsc.org

More recent advancements have led to significant improvements in yield. For example, a synthesis starting from the alkynyl chromone (B188151) 33 produced this compound in a 52% yield by using methyl 4-aminobutyrate as the nitrogen source. rsc.org Another approach, starting with the isochromenilium trifluoroacetate (B77799) 34, also yielded this compound. rsc.org A particularly efficient route involved a silver-catalyzed 6-exo-dig cycloisomerization to form an 8-chromenone intermediate in 75% yield, which was then converted to this compound in a moderate yield. rsc.org

The table below summarizes various synthetic approaches and their reported yields, highlighting the progress in making this compound more accessible for further research.

Starting Material/Key IntermediateKey ReactionsOverall Yield (%)Reference
Key chromone 304 operations34% rsc.org
BarakolConversion to anhydrobarakol chloride, reaction with methyl-4-aminobutyrate16.6% rsc.org
Alkynyl chromone 33Use of methyl 4-aminobutyrate52% rsc.org
Alkyne 161AgNO3-catalyzed 6-endo-dig cyclization, amination, deprotection60% (from 161) researchgate.net
N-methoxyamide 754 steps including coupling with propyne (B1212725) and cyclization37% rsc.org

These ongoing efforts to refine synthetic routes are crucial for producing sufficient quantities of this compound and its analogs for extensive biological evaluation.

Deeper Elucidation of Pharmacological Mechanisms and Target Validation

While this compound has shown promise in several therapeutic areas, a deeper understanding of its pharmacological mechanisms and the validation of its molecular targets are critical for its development as a therapeutic agent. nih.gov

Initial studies identified this compound's potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. thieme-connect.comebi.ac.uk However, the precise molecular targets within the parasite have remained largely uncharacterized, limiting its progression as an antimalarial drug candidate. researchgate.netresearchgate.net Inverse docking studies have been employed to identify potential protein targets for cassiarin alkaloids in P. falciparum. researchgate.net This computational approach has suggested that Tryptophanyl-tRNA synthetase and 1-Deoxy-D-Xylose-5-phosphate reductoisomerase may be common targets for cassiarins. researchgate.net

In the context of diabetes, network pharmacology studies combined with molecular docking and dynamics simulations have predicted that this compound can modulate a significant number of proteins involved in diabetes mellitus. rsc.orgnih.gov These computational analyses identified the PI3K-Akt signaling pathway as a primary target. nih.govresearchgate.net Molecular docking studies further suggested that this compound exhibits effective binding affinity towards α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. rsc.orgresearchgate.net

Target validation is a crucial step in drug development to ensure that engaging a specific target will lead to a therapeutic benefit. nih.gov For this compound, this involves moving beyond computational predictions and in vitro assays to more physiologically relevant models. pelagobio.com Techniques like the Cellular Thermal Shift Assay (CETSA) could be invaluable in confirming direct target engagement within intact cells and tissues, providing a more accurate picture of the drug-target interaction under physiological conditions. pelagobio.combiognosys.com

Future research must focus on validating the computationally predicted targets through rigorous biochemical and cellular assays. This includes confirming the inhibition of enzymes like α-amylase and α-glucosidase and elucidating the downstream effects of modulating the PI3K-Akt pathway. For its antimalarial activity, identifying and validating the specific parasitic proteins that this compound interacts with is paramount for understanding its mechanism of action and for the rational design of more potent derivatives.

Exploration of Novel Biological Activities and Therapeutic Applications

Beyond its established antiplasmodial and potential anti-diabetic properties, research into this compound is expanding to explore other biological activities and therapeutic applications. The unique chemical scaffold of this compound makes it an intriguing candidate for screening against a variety of diseases.

The parent genus, Cassia, is known for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects. rsc.orgresearchgate.net This broad bioactivity profile of the genus suggests that this compound and its derivatives may also possess a wider range of therapeutic potential than currently known.

For instance, some derivatives of the related cassiarin A have been synthesized and evaluated for their antitumor activities against various cancer cell lines, with some showing moderate to high cytotoxicity. researchgate.net These derivatives were also investigated for their ability to bind to DNA and inhibit topoisomerase II, an important target in cancer therapy. researchgate.net Given the structural similarity, exploring the anticancer potential of this compound and its own unique derivatives is a logical next step.

The potential antiviral activity of isoquinoline alkaloids, the class to which this compound belongs, has also been a subject of interest. mdpi.com Various isoquinoline alkaloids have demonstrated activity against a range of viruses, including HIV and Herpes Simplex Virus (HSV). mdpi.com Screening this compound and its analogs against a panel of viruses could uncover novel antiviral leads.

Furthermore, the anti-inflammatory properties observed in Cassia species could be explored for this compound. ajol.info Chronic inflammation is a key component of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

The table below highlights some of the known and potential biological activities of this compound and related compounds, pointing towards future areas of investigation.

Biological ActivityCompound(s)Findings/PotentialReference(s)
AntiplasmodialThis compoundModerate activity against P. falciparum. rsc.orgthieme-connect.comafjbs.com
Anti-diabeticThis compoundPredicted to modulate multiple diabetes-related proteins; potential inhibitor of α-amylase and α-glucosidase. rsc.orgnih.govresearchgate.net
AnticancerCassiarin A derivativesSome derivatives show cytotoxicity against cancer cell lines and inhibit topoisomerase II. researchgate.net
AntiviralIsoquinoline alkaloids (general class)Other isoquinoline alkaloids show activity against HIV and HSV. mdpi.com
AntimicrobialCassia species extractsExtracts show activity against various bacteria. ijisrt.com
Anti-inflammatoryCassia species extractsExtracts have demonstrated anti-inflammatory effects. ajol.info

Future research should systematically screen this compound and a library of its derivatives against a diverse set of biological targets and disease models to fully explore its therapeutic potential.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the therapeutic potential of the cassiarin scaffold, the development of high-throughput screening (HTS) assays is essential. evotec.com HTS allows for the rapid testing of large libraries of chemical compounds, such as derivatives of this compound, against specific biological targets or cellular pathways. nih.gov This approach is crucial for identifying "hit" compounds with desired activity and for generating initial structure-activity relationship (SAR) data. evotec.com

The process of developing an HTS assay involves several key steps. First, a robust and reproducible biological assay must be designed. This could be a biochemical assay, measuring the effect of a compound on a purified protein (e.g., an enzyme inhibition assay), or a cell-based assay, which measures a cellular response (e.g., cell viability, reporter gene expression, or changes in second messenger levels). nih.gov For this compound derivatives, both types of assays are relevant.

Biochemical Assays: Given the predicted interaction of this compound with enzymes like α-amylase and α-glucosidase, biochemical HTS assays could be developed to screen for derivatives with enhanced inhibitory activity. rsc.org These assays often utilize fluorescence-based readouts, such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), or Time-Resolved FRET (TR-FRET), which are amenable to automation and miniaturization. nih.gov

Cell-Based Assays: For activities like anticancer or antiviral effects, cell-based HTS assays are more appropriate. For example, to screen for anticancer derivatives, assays measuring cell viability in various cancer cell lines could be implemented. researchgate.net For antiviral screening, assays could be designed to measure the inhibition of viral replication. High-content screening (HCS), a sophisticated form of HTS that uses automated microscopy and image analysis, could provide more detailed information on the phenotypic effects of this compound derivatives on cells. nih.gov

The development of HTS assays for this compound derivatives would facilitate:

Rapid identification of potent and selective analogs.

Generation of large datasets to build structure-activity relationship (SAR) models.

Exploration of a wider range of biological targets and therapeutic areas.

Prioritization of compounds for further preclinical development.

The successful implementation of HTS campaigns will require a multidisciplinary approach, combining expertise in biology, chemistry, automation, and data analysis to accelerate the discovery of new therapeutic leads from the this compound chemical class. evotec.com

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated by integrating computational and experimental methodologies. nih.goveurekaselect.com This synergistic approach allows for a more focused and efficient drug discovery process, moving beyond random screening to a more knowledge-based design strategy.

Computational Approaches: Computational tools play a vital role at various stages of the design process.

Target Identification and Validation: As previously discussed, inverse docking and network pharmacology have been instrumental in proposing potential targets for this compound. nih.gov

Molecular Docking: Once a target is validated, molecular docking can be used to predict the binding modes of this compound and its analogs within the target's active site. researchgate.netresearchgate.net This provides insights into the key interactions responsible for biological activity and guides the design of new derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By correlating the chemical structures of a series of this compound derivatives with their biological activities, QSAR models can be developed. These models can then be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound derivatives and their target proteins over time, assessing the stability of the complex and providing a more accurate estimation of binding free energies. nih.govresearchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to identify and eliminate compounds with poor drug-like properties early in the process. nih.gov

Experimental Validation: The predictions generated from computational models must be validated through experimental work. This involves:

Synthesis: The prioritized derivatives are synthesized using optimized chemical routes. rsc.org

In Vitro Testing: The synthesized compounds are then tested in relevant biochemical and cell-based assays to determine their actual biological activity. researchgate.net

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the co-crystal structure of a derivative bound to its target protein, providing definitive experimental validation of the predicted binding mode.

The integration of these approaches creates a powerful design-synthesize-test-analyze cycle. Computational predictions guide the synthesis of a focused set of compounds, and the experimental results are then used to refine and improve the computational models. This iterative process allows for the rational optimization of lead compounds, ultimately leading to the development of more effective and safer therapeutic agents based on the this compound scaffold.

Q & A

Q. How can researchers isolate and characterize cassiarin B from plant sources, and what analytical techniques are critical for validation?

this compound isolation typically involves phytochemical extraction (e.g., methanol extraction) followed by chromatographic separation (HPLC, HPTLC) and structural elucidation via NMR and mass spectrometry. For example, ¹H and ¹³C NMR data (Table S2, S3 in Supplementary Materials) must align with synthesized or isolated reference standards to confirm identity . Discrepancies in spectral data, such as methoxy group substitutions in demethylthis compound, require comparative analysis with literature .

Q. What experimental protocols are recommended for replicating this compound bioactivity studies in academic research?

Reproducibility hinges on detailed method reporting:

  • Include reaction conditions (solvents, temperatures) and characterization data (yield, purity) for synthesized analogs.
  • For bioassays (e.g., antiadipogenic activity in 3T3L1 cells), specify cell culture conditions, compound concentrations, and positive/negative controls .
  • Cross-reference protocols with databases like CAS Reactions in SciFinderⁿ for step-by-step guidance .

Advanced Research Questions

Q. How can network pharmacology approaches resolve this compound’s multi-target mechanisms in complex diseases like diabetes?

this compound modulates 24 proteins (e.g., PTPN1, AKR1B1) linked to insulin signaling and glucose homeostasis. Use tools like STRING for protein-protein interaction networks and KEGG for pathway enrichment (e.g., PI3K-Akt pathway, regulated by 13 genes). Validate computational predictions with in vitro kinase assays or gene knockout models .

Q. What strategies address contradictions in this compound’s reported presence or activity across studies?

Discrepancies may arise from plant source variability or analytical sensitivity. For example, this compound was absent in Senna siamea methanolic extracts despite prior reports . Mitigate this by:

  • Validating extraction protocols with spiked controls.
  • Cross-checking chromatographic conditions (e.g., mobile phase, detection wavelength) against published methods (Table S1) .

Q. How should researchers design studies to validate this compound’s ADMET properties for therapeutic potential?

Use in silico tools (e.g., SwissADME, pkCSM) to predict absorption, hepatotoxicity, and CYP450 interactions. For in vivo validation:

  • Assess pharmacokinetics (plasma protein binding, bioavailability) in rodent models.
  • Compare computational ADMET heatmaps (e.g., blood-brain barrier permeability) with experimental data .

Methodological and Ethical Considerations

What frameworks guide the formulation of rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population: Diabetic murine models.
  • Intervention: this compound dose-response.
  • Comparison: Metformin or other antidiabetic agents.
  • Outcome: Fasting glucose reduction .

Q. How can researchers ensure ethical compliance when transitioning this compound studies to in vivo models?

  • Follow institutional animal care guidelines (e.g., IACUC protocols) for humane endpoints and sample sizes.
  • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Data and Literature Management

Q. What databases and search strategies optimize literature reviews for this compound?

Prioritize SciFinderⁿ for structure-based searches (CAS Registry Number: 126408-53-5) and Reaxys for synthetic pathways. Use Boolean operators (e.g., "this compound AND diabetes") in PubMed/Google Scholar. Cite primary sources, not review articles, to reduce bias .

Q. How should contradictory data be reported in manuscripts to maintain academic rigor?

Discuss limitations in the "Results and Discussion" section, linking anomalies to methodological variability (e.g., extraction efficiency, assay sensitivity). Use supplementary materials for raw data (e.g., NMR spectra, chromatograms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.